Absence of Publicly Available Target-Specific Activity Data Precludes Direct Comparator Analysis for CAS 2097862-51-4
A comprehensive audit of the BindingDB, PubChem, ChEMBL, and patent full-text databases (US9206198, US9073882, US9751881, US10202379) was conducted to retrieve quantitative ROMK inhibitory activity for the target compound. No IC50, Ki, or percent-inhibition data were identified for CAS 2097862-51-4 in any assay format. In contrast, multiple structurally related thiophene-3-carboxamide compounds within the same patent families have publicly disclosed IC50 values in defined assays: US9751881 Example 1 (IC50 10.5 nM, human ROMK/HEK293 thallium flux FLIPR assay), US9751881 Example 93 (IC50 148 nM, same assay), and US9073882 compound 1 (IC50 52 nM, human ROMK1/CHO cell 86Rb+ efflux assay) [1]. The absence of corresponding data for the target compound prevents any quantitative potency ranking, selectivity window assessment, or procurement-relevant differentiation claim.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | US9751881 Example 1: IC50 10.5 nM; Example 93: IC50 148 nM; US9073882 compound 1: IC50 52 nM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Human ROMK/HEK293 thallium flux FLIPR assay (384-well); human ROMK1/CHO 86Rb+ efflux TopCount assay |
Why This Matters
Procurement without potency data means the user assumes all biological risk; any claim of ROMK inhibition for this specific compound is an unverified structural inference.
- [1] BindingDB. BDBM50121345 (US9751881, Example 1, IC50 10.5 nM); BDBM338564 (US9751881, Example 93, IC50 148 nM); BDBM50391770 (US9073882, compound 1, IC50 52 nM). Accessed via bindingdb.org. View Source
